Cotarnine

Descripción

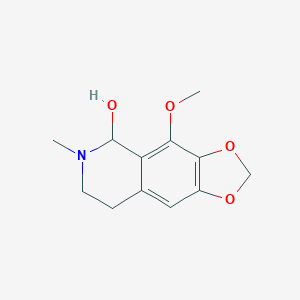

Structure

3D Structure

Propiedades

IUPAC Name |

4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-13-4-3-7-5-8-10(17-6-16-8)11(15-2)9(7)12(13)14/h5,12,14H,3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAPMYQLKLNRZIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C(=C2C1O)OC)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80274484, DTXSID40871559 | |

| Record name | Cotarnine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxy-6-methyl-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinolin-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82-54-2, 59760-32-6 | |

| Record name | 5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cotarnine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC121978 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121978 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cotarnine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cotarnine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.300 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COTARNINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79V56TDI6G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Cotarnine: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cotarnine, a phthalideisoquinoline alkaloid derived from the oxidative degradation of noscapine (B1679977), has garnered significant interest in the scientific community for its hemostatic properties and its role as a versatile synthetic intermediate. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, pharmacology, and safety of this compound. Detailed experimental protocols for its synthesis are provided, along with a thorough examination of its known biological activities. This document aims to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Identity and Structure

This compound is a tetrahydroisoquinoline alkaloid. Its chemical structure features a fused ring system consisting of a benzene (B151609) ring and a dihydropyridine (B1217469) ring, with methoxy (B1213986) and methylenedioxy substituents.

Chemical Name: 4-methoxy-6-methyl-7,8-dihydro-5H-[1]dioxolo[4,5-g]isoquinolin-5-ol[2] Chemical Formula: C₁₂H₁₅NO₄[1] Molecular Weight: 237.25 g/mol [1] CAS Number: 82-54-2[1]

Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of the data, particularly the boiling point, are estimates and should be treated with caution.

| Property | Value | Reference |

| Melting Point | 132-133 °C (decomposes) | [3] |

| Boiling Point | 379.78 °C (estimate) | [2] |

| Solubility | Soluble in alcohol, chloroform, ether, benzene. Slightly soluble in water. | [3] |

| pKa (predicted) | 12.82 ± 0.20 | [2] |

| Appearance | Yellowish needles or powder | [3] |

Spectral Data

Detailed spectral data is crucial for the unambiguous identification and characterization of this compound. While a comprehensive set of publicly available spectra is limited, the following information has been reported:

-

Infrared (IR) Spectroscopy: Specific IR spectral data for this compound is not detailed in the readily available literature. However, characteristic peaks for the functional groups present, such as C-O (ether and alcohol), C=C (aromatic), and C-N bonds, would be expected.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While ¹H and ¹³C NMR data for this compound are not explicitly detailed in the searched literature, the structure suggests a complex spectrum with distinct signals for the aromatic protons, the protons of the tetrahydroisoquinoline core, the methoxy group, the methylenedioxy group, and the N-methyl group.

-

Mass Spectrometry (MS): Mass spectral data for this compound is available, providing information on its molecular weight and fragmentation patterns, which are essential for its identification.

Experimental Protocols

Synthesis of this compound from Noscapine

This compound can be synthesized from the readily available alkaloid noscapine through oxidative degradation. The following is a detailed protocol adapted from established literature.

Reaction Scheme:

Caption: Synthesis of this compound from Noscapine.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add noscapine.

-

Oxidation: Slowly add a solution of dilute nitric acid to the flask containing noscapine.

-

Heating: Gently heat the reaction mixture. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product, this compound, can be isolated and purified using standard techniques such as crystallization or column chromatography.

Note: This is a generalized procedure. For precise quantities, reaction times, and purification details, it is highly recommended to consult the primary literature.

Pharmacological Properties and Mechanism of Action

This compound is primarily known for its hemostatic properties, meaning it helps to stop bleeding. It is believed to exert its effect through vasoconstriction , the narrowing of blood vessels, which reduces blood flow to the site of injury. The exact molecular mechanism by which this compound induces vasoconstriction and its interaction with the coagulation cascade are not yet fully elucidated and remain an active area of research.

While the direct signaling pathways of this compound are not well-defined, its hemostatic action likely involves modulation of local vascular tone.

Applications in Research and Drug Development

This compound serves as a valuable molecule in several areas of scientific research and development:

-

Hemostatic Agent: Historically, this compound and its salts have been used as hemostatic agents to control minor bleeding.

-

Synthetic Intermediate: this compound is a key starting material for the synthesis of other compounds. For instance, it is used to produce this compound Chloride, which also has potential pharmaceutical applications.

-

Research Tool: Due to its biological activity, this compound is used as a tool in pharmacological research to investigate mechanisms of hemostasis and vasoconstriction.

Toxicology and Safety Information

Limited toxicological data for this compound is publicly available. However, some hazard information is provided through the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Hazard Statements:

-

H301: Toxic if swallowed

-

H311: Toxic in contact with skin

-

H331: Toxic if inhaled

-

H351: Suspected of causing cancer

It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, in a well-ventilated area or fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a fascinating natural product with a rich history and continued relevance in medicinal chemistry and pharmacology. Its well-defined chemical structure and intriguing biological activity as a hemostatic agent make it a subject of ongoing scientific interest. While its synthesis from noscapine is well-established, further research is needed to fully elucidate its detailed mechanism of action and to explore its full therapeutic potential. This technical guide provides a solid foundation of the current knowledge on this compound, which will hopefully inspire and facilitate future research and development efforts.

References

Synthesis of Cotarnine from Noscapine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of cotarnine from noscapine (B1679977), a key transformation in the derivatization of this phthalideisoquinoline alkaloid. The primary focus of this document is the oxidative cleavage of noscapine, a widely employed method for producing this compound, which serves as a valuable intermediate in the synthesis of novel therapeutic agents. This guide will detail the experimental protocols, reaction mechanisms, and characterization of the final product.

Introduction

Noscapine, an alkaloid isolated from the opium poppy (Papaver somniferum), has garnered significant attention for its potential as an anti-cancer agent.[1][2] The modification of the noscapine scaffold is a key strategy in the development of analogues with enhanced therapeutic properties. A crucial step in many synthetic pathways is the cleavage of the C-C bond linking the isoquinoline (B145761) and phthalide (B148349) moieties of noscapine, which yields this compound and opianic acid (which can be subsequently reduced to meconine).[3][4] this compound itself, a tetrahydroisoquinoline alkaloid, is a versatile precursor for the synthesis of a wide range of biologically active compounds.[1][4]

This guide focuses on the prevalent method for this transformation: the oxidative degradation of noscapine using nitric acid.

Reaction Mechanism and Stoichiometry

The synthesis of this compound from noscapine proceeds via an oxidative cleavage of the central C-C bond. While various oxidative agents can achieve this transformation, dilute nitric acid is a commonly used and effective reagent.[1][5] The reaction breaks the bond between the chiral centers of the noscapine molecule, leading to the formation of this compound and opianic acid.

The overall balanced chemical equation for the reaction is:

C₂₂H₂₃NO₇ (Noscapine) + [O] → C₁₂H₁₅NO₄ (this compound) + C₁₀H₁₀O₅ (Opianic Acid)

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis of this compound from noscapine using the nitric acid method.

Table 1: Reactant and Product Stoichiometry

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles (mmol) | Mass (g) |

| (S,R)-Noscapine | C₂₂H₂₃NO₇ | 413.42 | 48.4 | 20.0 |

| This compound | C₁₂H₁₅NO₄ | 237.25 | 42.1 (theoretical) | 9.85 (actual) |

Table 2: Reaction Conditions and Yield

| Parameter | Value |

| Oxidizing Agent | 18% (v/v) Nitric Acid in H₂O |

| Reaction Temperature | 50 °C |

| Reaction Time | 1.5 hours |

| Product Yield | 87% |

| Purity (by qNMR) | >99% |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound from noscapine via oxidative degradation with nitric acid.[6][7]

Materials:

-

(S,R)-Noscapine

-

Concentrated Nitric Acid (69% wt/wt)

-

Distilled Water

-

Potassium Hydroxide (B78521) (KOH)

-

Ice

Equipment:

-

250 mL three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Thermometer

-

Heating mantle or oil bath

-

Buchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

Preparation of 18% (v/v) Nitric Acid Solution: In a fume hood, carefully add 65.2 mL of concentrated nitric acid (69%) to 170 mL of distilled water in a 250 mL volumetric flask. Dilute to the mark with distilled water.

-

Reaction Setup: Assemble a 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a thermometer.

-

Charging the Reactor: Add 150 mL of the 18% (v/v) nitric acid solution to the flask.

-

Addition of Noscapine: While stirring, add 20.0 g (48.4 mmol) of (S,R)-Noscapine to the nitric acid solution at room temperature.

-

Reaction: Heat the mixture to 50 °C using a heating mantle or oil bath. The reaction mixture will change color from yellow to brown, then to red, and finally back to yellow. The reaction is typically complete within 1.5 hours.

-

Product Precipitation: After cooling the reaction mixture to room temperature, slowly add a 40% (w/v) aqueous solution of potassium hydroxide (KOH) with vigorous stirring in an ice bath until the pH of the solution reaches approximately 11. A yellow precipitate of this compound will form.

-

Isolation and Purification: Collect the crude this compound by vacuum filtration using a Buchner funnel. Wash the solid with four 5 mL portions of cold (0 °C) distilled water, followed by four 10 mL portions of distilled water.

-

Drying: Dry the purified this compound under high vacuum to a constant weight. The expected yield is approximately 9.85 g (87%).

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the chemical transformation and the experimental workflow for the synthesis of this compound from noscapine.

Caption: Oxidative cleavage of noscapine to this compound and opianic acid.

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

The synthesized this compound should be characterized to confirm its identity and purity. The following spectroscopic data are characteristic of this compound.[7]

Table 3: Spectroscopic Data for this compound

| Technique | Key Signals |

| ¹H NMR (CDCl₃) | δ (ppm): 6.31 (s, 1H), 5.88 (s, 2H), 5.41 (s, 1H), 4.04 (s, 3H), 3.06 (td, J = 11.5, 4.2 Hz, 1H), 2.50 (s, 3H), 2.35-2.25 (m, 2H) |

| ¹³C NMR (CDCl₃) | δ (ppm): 149.1, 140.6, 134.2, 129.0, 122.5, 102.7, 100.9, 79.2, 59.8, 43.6, 41.1, 29.0 |

| FT-IR (neat, ATR) | ν (cm⁻¹): 3082, 2953, 2870, 1617, 1477, 1445, 1261, 1091, 1036, 982, 970, 932, 791 |

| HRMS (ESI) | m/z: [M-OH]⁺ calculated for C₁₂H₁₄NO₃⁺: 220.0968; found: 220.0967 |

Conclusion

The oxidative degradation of noscapine using dilute nitric acid provides an efficient and high-yielding route to this compound. This technical guide outlines a detailed and reproducible protocol for this synthesis, along with essential quantitative data and characterization information. The resulting high-purity this compound is a valuable building block for the development of novel noscapine-inspired derivatives with potential applications in drug discovery and development. Researchers and scientists can utilize this guide to reliably produce this compound for their ongoing research endeavors.

References

- 1. Design, Synthesis, and Functional Studies on Noscapine and this compound Amino Acid Derivatives as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Functional Studies on Noscapine and this compound Amino Acid Derivatives as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. orgsyn.org [orgsyn.org]

Cotarnine's Hemostatic Action: A Technical Deep Dive for Researchers

For Immediate Release

Shanghai, China – December 18, 2025 – While historically recognized for its hemostatic properties, the precise molecular mechanisms underpinning the action of cotarnine, an isoquinoline (B145761) alkaloid derived from opium, have remained partially obscured. This technical guide synthesizes the available scientific evidence to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's role in hemostasis, focusing on its effects on platelet aggregation, the coagulation cascade, and vasoconstriction.

Executive Summary

This compound is a bioactive compound that has been traditionally utilized as a hemostatic agent. Its mechanism of action is multifaceted, primarily involving the constriction of blood vessels and potential modulation of platelet and coagulation functions. This document collates and presents the current, albeit limited, quantitative data and experimental methodologies related to this compound's hemostatic effects. Due to a scarcity of direct research on this compound, this guide also incorporates data from structurally similar isoquinoline alkaloids to provide a broader context for its potential mechanisms.

Effects on Platelet Aggregation

Direct quantitative data on this compound's specific impact on platelet aggregation is limited in publicly available research. However, studies on other isoquinoline alkaloids offer valuable insights into the potential antiplatelet activity of this class of compounds.

Table 1: Inhibitory Effects of Various Isoquinoline Alkaloids on Platelet Aggregation

| Alkaloid | Agonist | IC50 (μM) | Source |

| Papaverine (B1678415) | Arachidonic Acid | 26.9 ± 12.2 | [1][2] |

| Bulbocapnine (B190701) | Arachidonic Acid | 30.7 ± 5.4 | [1][2] |

| Berberine (B55584) | Collagen | 33 | [1] |

| Berberine | Thrombin | 21 | [1] |

Note: IC50 represents the concentration required to inhibit platelet aggregation by 50%. Data for this compound is not currently available.

One study screened fourteen isoquinoline alkaloids and found that eight of them inhibited platelet aggregation induced by arachidonic acid[1][2]. Notably, papaverine and bulbocapnine were the most potent[1][2]. It is important to note that the same study found these alkaloids had no significant effect on blood coagulation when measured by a mechanical coagulometer[1][2].

Experimental Protocol: In Vitro Platelet Aggregation Assay

A standard method to assess the antiplatelet activity of a compound like this compound involves the following steps:

-

Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy volunteers into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). The blood is then centrifuged at a low speed to separate the PRP.

-

Platelet Aggregation Measurement: Platelet aggregation is measured using a platelet aggregometer. A baseline is established with PRP.

-

Induction of Aggregation: An agonist such as adenosine (B11128) diphosphate (B83284) (ADP), collagen, or thrombin is added to the PRP to induce aggregation.

-

Inhibition Assay: In separate experiments, PRP is pre-incubated with varying concentrations of this compound before the addition of the agonist.

-

Data Analysis: The percentage of platelet aggregation is recorded, and the IC50 value is calculated from the dose-response curve.

Influence on the Coagulation Cascade

The effect of this compound on the coagulation cascade, which involves a series of enzymatic reactions leading to the formation of a fibrin (B1330869) clot, is not well-documented. Standard clinical tests to evaluate the intrinsic and extrinsic pathways of coagulation are the activated partial thromboplastin (B12709170) time (aPTT) and prothrombin time (PT), respectively.

While direct studies on this compound are lacking, research on the related isoquinoline alkaloid berberine has shown that it can prolong clotting times, including aPTT, PT, and thrombin time (TT), and decrease fibrinogen levels both in vitro and in vivo[3][4]. This suggests that some isoquinoline alkaloids may interfere with the coagulation cascade. However, another study on a panel of isoquinoline alkaloids found no effect on blood coagulation[1][2]. This discrepancy highlights the need for specific investigations into this compound's effects.

Experimental Protocol: Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) Assays

These assays can be performed using automated coagulation analyzers.

-

Plasma Preparation: Blood is collected in citrated tubes and centrifuged to obtain platelet-poor plasma.

-

PT Assay: A reagent containing tissue factor and phospholipids (B1166683) is added to the plasma, and the time taken for a clot to form is measured. This evaluates the extrinsic and common pathways.

-

aPTT Assay: An activator of the intrinsic pathway (e.g., silica, kaolin) and phospholipids are added to the plasma, followed by calcium chloride. The time to clot formation is measured to assess the intrinsic and common pathways.

-

Analysis with this compound: To test the effect of this compound, various concentrations of the compound would be incubated with the plasma before initiating the clotting assays.

References

Pharmacological Profile of Cotarnine and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cotarnine, a tetrahydroisoquinoline (THIQ) scaffold derived from the oxidative degradation of the opium alkaloid noscapine, has a history of use as a hemostatic agent.[1][2] Recent research has pivoted towards the synthesis and evaluation of its derivatives, revealing a promising pharmacological profile, particularly in the realm of oncology. These novel compounds, especially amino acid conjugates, have demonstrated significantly enhanced cytotoxic and pro-apoptotic activities against various cancer cell lines compared to the parent compound.[1] The primary mechanisms of action are believed to involve the induction of apoptosis and the modulation of microtubule dynamics, positioning this compound derivatives as a scaffold of interest for the development of new therapeutic agents.[1][3] This technical guide provides a comprehensive overview of the known pharmacological properties of this compound and its derivatives, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the proposed signaling pathways and experimental workflows.

Introduction

This compound is a natural tetrahydroisoquinoline alkaloid and a key oxidative degradation product of noscapine.[1][2] Historically, this compound hydrochloride has been utilized as a hemostatic agent.[2] It also serves as a crucial component in the synthesis of the antiallergic drug tritoqualine.[2] The core this compound structure has been the subject of extensive medicinal chemistry efforts, leading to the generation of numerous derivatives with diverse biological activities.[4] A significant body of research now points towards the potential of this compound derivatives as potent anticancer agents, with activities far exceeding that of this compound itself.[1][5]

Pharmacological Activities

The pharmacological profile of this compound and its derivatives is multifaceted, with the most extensively studied area being their anticancer properties.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic potential of this compound derivatives against a range of cancer cell lines. The primary mechanism underlying this activity is the induction of apoptosis.[1]

2.1.1. Cytotoxicity of this compound and its Derivatives

The antiproliferative activity of this compound and its derivatives has been quantified using various cancer cell lines. A notable study involved the synthesis of 20 amino acid conjugated derivatives of this compound and noscapine, which were evaluated for their anticancer activity against 4T1 mammary carcinoma tumor cells.[1] The half-maximal inhibitory concentration (IC50) values from this and other studies are summarized in the table below.

| Compound | Derivative Type | Cell Line | IC50 (µM) | Reference |

| This compound | Parent Compound | 4T1 Mammary Carcinoma | 575.3 | [1] |

| This compound-tryptophan (10i) | Amino Acid Conjugate | 4T1 Mammary Carcinoma | 54.5 | [1] |

| Noscapine | Related Alkaloid | 4T1 Mammary Carcinoma | 215.5 | [1] |

| Noscapine-phenylalanine (6h) | Amino Acid Conjugate | 4T1 Mammary Carcinoma | 11.2 | [1] |

| Noscapine-tryptophan (6i) | Amino Acid Conjugate | 4T1 Mammary Carcinoma | 16.3 | [1] |

2.1.2. Induction of Apoptosis

The primary mechanism of cytotoxicity for many this compound derivatives is the induction of programmed cell death, or apoptosis. Studies using Annexin V and propidium (B1200493) iodide (PI) staining followed by flow cytometry have shown that derivatives such as this compound-tryptophan significantly increase the percentage of apoptotic cells compared to the parent compound.[1] While the precise signaling cascade is not fully elucidated for this compound derivatives specifically, the available evidence points towards the involvement of the intrinsic (mitochondrial) pathway, a common mechanism for many anticancer agents.[6][7][8]

This proposed pathway involves the modulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c. Cytochrome c then participates in the formation of the apoptosome, which activates initiator caspase-9, subsequently leading to the activation of executioner caspase-3 and the dismantling of the cell.[9][10]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Functional Studies on Noscapine and this compound Amino Acid Derivatives as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetics of cotinine in rats: a potential therapeutic agent for disorders of cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and induction of apoptosis signaling pathway of ent-kaurane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Analysis of apoptosis signaling pathway in human cancer cells by codeinone, a synthetic derivative of codeine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

Cotarnine Metabolism: A Technical Guide for Researchers

An In-depth Review of Cotarnine as a Primary Metabolite of Noscapine (B1679977)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a well-established primary metabolite of the phthalideisoquinoline alkaloid noscapine, a compound investigated for its antitussive and anticancer properties. Understanding the metabolic fate of noscapine, including the formation of this compound, is crucial for elucidating its pharmacological and toxicological profile. This technical guide provides a comprehensive overview of this compound as a metabolite, summarizing its formation, quantitative data from metabolic studies, and detailed experimental protocols for its identification and analysis. While the metabolic pathway of noscapine to this compound is documented, it is important to note that the subsequent biotransformation of this compound itself is not well-characterized in the current scientific literature. This guide focuses on the existing knowledge of this compound as a key metabolic product.

Introduction

This compound, a substituted isoquinoline, is a significant metabolic product arising from the biotransformation of noscapine. The metabolism of noscapine involves the cleavage of a carbon-carbon bond, leading to the formation of this compound and meconine.[1] This metabolic step is a key aspect of the pharmacokinetic profile of noscapine and has been observed across different species, including humans, rats, and rabbits.[1] A thorough understanding of this metabolic pathway is essential for drug development professionals working with noscapine and related compounds.

Metabolic Formation of this compound from Noscapine

The primary metabolic pathway leading to the formation of this compound involves the oxidative cleavage of the C1-C9 bond of the noscapine molecule. This biotransformation results in two main fragments: this compound and meconine.

Below is a diagram illustrating the metabolic conversion of noscapine to this compound and meconine.

Caption: Metabolic pathway of noscapine to this compound and meconine.

Quantitative Data on this compound Formation

Quantitative studies have been conducted to determine the extent of this compound formation following the administration of noscapine in various species. The data from these studies are crucial for understanding the pharmacokinetic variability and metabolic capacity for this pathway.

| Species | Dose of Noscapine | Matrix | Analyte | Concentration/Excretion | Reference |

| Human | Not Specified | Urine | This compound | Excreted at a lesser extent than meconine | [1] |

| Rat | Not Specified | Urine | This compound | Excreted at almost the same level as meconine | [1] |

| Rabbit | Not Specified | Urine | This compound | Excreted at a lesser extent than meconine | [1] |

Note: The available literature provides relative excretion levels rather than absolute concentrations. Further targeted quantitative studies would be beneficial for a more precise understanding.

Experimental Protocols for this compound Analysis

The identification and quantification of this compound in biological matrices are typically performed using advanced analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation (Urine)

-

Enzymatic Hydrolysis: To account for conjugated metabolites, urine samples are often treated with β-glucuronidase to hydrolyze glucuronide conjugates.

-

Solid-Phase Extraction (SPE): The hydrolyzed urine sample is then subjected to SPE for cleanup and concentration of the analytes. A C18 sorbent is commonly used for this purpose.

-

Elution: The analytes are eluted from the SPE cartridge using an organic solvent such as methanol (B129727) or acetonitrile (B52724).

-

Reconstitution: The eluate is evaporated to dryness and reconstituted in a mobile phase-compatible solvent for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Chromatographic Separation: A reverse-phase C18 column is typically employed to separate this compound from other metabolites and endogenous matrix components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is used.

-

Mass Spectrometric Detection: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection. The analysis is performed in positive ion mode, and specific multiple reaction monitoring (MRM) transitions for this compound are monitored for quantification.

The following diagram outlines a typical experimental workflow for the analysis of noscapine metabolites, including this compound.

Caption: Experimental workflow for this compound analysis from urine.

Metabolism of this compound: An Uncharted Territory

A thorough review of the scientific literature reveals a significant gap in the understanding of the metabolic fate of this compound itself. While its formation from noscapine is established, there are no published studies detailing the primary Phase I and Phase II metabolites of this compound. The enzymes responsible for its potential biotransformation, such as cytochrome P450 (CYP) isoforms or UDP-glucuronosyltransferases (UGTs), have not been identified.

Future research should focus on in vitro metabolism studies of this compound using human liver microsomes, hepatocytes, and recombinant enzyme systems to identify its metabolic pathways and the enzymes involved. Such studies would provide a more complete picture of the overall disposition of noscapine and its metabolites.

Signaling Pathways

Consistent with the lack of data on its metabolism, there is no information available in the scientific literature regarding the specific signaling pathways that may be modulated by this compound or its metabolites. The pharmacological effects of noscapine are the primary focus of existing research.

Conclusion

This compound is a primary and well-documented metabolite of noscapine, formed through oxidative cleavage. Its presence in biological fluids serves as a key indicator of noscapine metabolism. While robust analytical methods exist for its detection and quantification, the subsequent biotransformation of this compound remains an unexplored area of research. This guide provides a solid foundation of the current knowledge and highlights the critical need for further investigation into the metabolism of this compound to fully comprehend the pharmacokinetics and potential biological activities of noscapine and its derivatives. Future studies are warranted to elucidate the metabolic pathways of this compound, identify the responsible enzymes, and explore any potential interactions with cellular signaling pathways.

References

An In-depth Technical Guide to the Physicochemical Properties of Cotarnine Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cotarnine chloride is an isoquinoline (B145761) alkaloid derived from the opium alkaloid narcotine (also known as noscapine).[1] It is synthesized through the oxidative degradation and subsequent chlorination of narcotine.[1] Historically, this compound chloride, also known under the trade name Stypticin, has been utilized as a hemostatic and styptic agent to control capillary bleeding, such as in cases of excessive menstrual bleeding or gastrointestinal hemorrhages.[1][2] Its primary mechanism of action involves vasoconstriction, where it contracts the smooth muscle fibers of blood vessels to reduce blood flow.[1] Although its use has declined with the advent of more modern hemostatic agents, this compound chloride remains a compound of pharmacological interest for studying the vasoconstrictive mechanisms of isoquinoline alkaloids.[1]

Physicochemical Properties

The fundamental physicochemical properties of this compound chloride are summarized below. These properties are crucial for its handling, formulation, and application in research and development.

| Property | Value | References |

| IUPAC Name | 4-methoxy-6-methyl-7,8-dihydro-[3][4]dioxolo[4,5-g]isoquinolin-6-ium chloride | [5] |

| Synonyms | Cotarninium chloride, Stypticin, 7,8-Dihydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolinium chloride | [1][2][6] |

| CAS Number | 10018-19-6 | [1][2][5][6] |

| Molecular Formula | C₁₂H₁₄ClNO₃ | [1][4][5][6] |

| Molecular Weight | 255.70 g/mol | [2][4][5][6] |

| Appearance | Light-yellow powder (as dihydrate); aqueous solutions are yellow. | [2] |

| Solubility | Soluble in approximately 1 part water and 4 parts alcohol. | [2] |

| Melting Point | Data for the chloride salt is not consistently available. The parent compound, this compound, decomposes at 132-133°C. | [2] |

| Stability | Deliquescent in moist air. Should be kept well closed. | [2] |

Spectroscopic Data

Detailed experimental spectra for this compound chloride are not widely available in the cited literature. However, based on its molecular structure, the following table outlines the expected characteristics for various spectroscopic methods. The active component is the Cotarninium cation (C₁₂H₁₄NO₃⁺), which has a molecular weight of 220.24 g/mol .[4][7]

| Spectroscopic Method | Expected Characteristics |

| ¹H-NMR | Expected signals would include: aromatic protons on the isoquinoline ring system, a singlet for the methoxy (B1213986) (-OCH₃) group, a singlet for the methylenedioxy (-O-CH₂-O-) group, aliphatic protons from the dihydroisoquinoline core, and a signal for the N-methyl (N⁺-CH₃) group, likely shifted downfield due to the positive charge. |

| ¹³C-NMR | The spectrum would show distinct signals for all 12 carbons, including quaternary and methine carbons of the aromatic and heterocyclic rings, the methoxy carbon, the methylenedioxy carbon, the N-methyl carbon, and the aliphatic carbons of the ring. |

| Infrared (IR) | Characteristic peaks would be expected for C-H stretching (aromatic and aliphatic), C=N⁺ stretching from the iminium bond in the isoquinolinium ring, aromatic C=C bending, and strong C-O stretching from the methoxy and methylenedioxy ethers. |

| UV-Vis | An absorption spectrum has been noted for the parent compound, this compound.[2] As a conjugated aromatic system, this compound chloride is expected to show absorption maxima in the UV region, typical for isoquinoline alkaloids. |

| Mass Spectrometry (MS) | The primary ion observed would be the Cotarninium cation. High-resolution mass spectrometry should detect a parent ion [M]⁺ with an m/z of approximately 220.0974, corresponding to the molecular formula C₁₂H₁₄NO₃⁺.[7] |

Experimental Protocols

While specific, detailed modern publications on the determination of this compound chloride's basic physicochemical properties are scarce, the following section outlines standard, generalized methodologies appropriate for its characterization.

Synthesis of this compound from Noscapine

This compound chloride is derived from the oxidative cleavage of noscapine. The first step is the synthesis of the parent base, this compound.

-

Objective: To produce this compound via the oxidation of noscapine.

-

Reaction: Noscapine is oxidized using a reagent such as dilute nitric acid. This process cleaves the molecule to yield this compound and opic acid.

-

Procedure Outline:

-

Dissolve Noscapine in dilute nitric acid.

-

Heat the solution gently (e.g., in a water bath at 50-55°C) to initiate and sustain the oxidation reaction. The reaction progress can be monitored by observing color changes.

-

After the reaction is complete, cool the mixture.

-

Carefully neutralize the solution with a base (e.g., potassium hydroxide (B78521) solution) to precipitate the crude this compound product.

-

Collect the yellow precipitate by vacuum filtration.

-

Wash the crude product with cold distilled water to remove residual salts and impurities.

-

Dry the purified this compound under a vacuum.

-

-

Conversion to Chloride Salt: To obtain this compound chloride, the purified this compound base is dissolved in a suitable solvent (e.g., ethanol) and treated with hydrochloric acid until the solution is acidic. The salt can then be precipitated, collected, and dried.

Determination of Aqueous Solubility

-

Objective: To quantify the solubility of this compound chloride in water.

-

Method: Saturated Solution Method.

-

Procedure Outline:

-

Add an excess amount of this compound chloride to a known volume of deionized water in a sealed container (e.g., a glass vial).

-

Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached. A magnetic stirrer or shaker bath can be used.

-

Allow the suspension to settle, or centrifuge the sample to separate the undissolved solid.

-

Carefully extract a known volume of the clear supernatant.

-

Quantify the concentration of this compound chloride in the supernatant using a suitable analytical technique, such as UV-Vis spectrophotometry (by creating a standard curve) or High-Performance Liquid Chromatography (HPLC).

-

Express the solubility in units such as g/L or mol/L.

-

Spectroscopic Analysis

-

Objective: To obtain the characteristic spectra (UV-Vis, IR, NMR, MS) of this compound chloride for structural confirmation and identification.

-

General Procedures:

-

UV-Vis Spectroscopy: Dissolve a precisely weighed sample in a suitable UV-transparent solvent (e.g., water or ethanol). Record the absorbance from approximately 200 to 400 nm using a dual-beam UV-Vis spectrophotometer with the pure solvent as a reference. Identify the wavelength(s) of maximum absorbance (λmax).

-

Infrared (IR) Spectroscopy: Prepare the sample using a standard method such as a KBr (potassium bromide) pellet or as a thin film. Analyze using an FTIR (Fourier-Transform Infrared) spectrometer over the range of 4000 to 400 cm⁻¹.

-

NMR Spectroscopy: Dissolve the sample in a deuterated solvent (e.g., D₂O or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Mass Spectrometry: Introduce the sample into a mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system (LC-MS). Use an electrospray ionization (ESI) source in positive ion mode to generate the parent ion for mass-to-charge ratio (m/z) determination.

-

Synthesis Pathway and Mechanism of Action

Synthesis and Biological Role

This compound chloride is not a naturally occurring alkaloid but is a semi-synthetic derivative of noscapine. Its primary pharmacological application stems from its ability to induce hemostasis.

Hemostatic Mechanism of Action

The hemostatic effect of this compound chloride is primarily attributed to its direct action on the vasculature. It functions as a vasoconstrictor, reducing blood flow at the site of capillary damage.[1] While the precise signaling cascade is not fully elucidated, the logical pathway involves the interaction with vascular smooth muscle cells.

References

- 1. This compound chloride | 10018-19-6 | FC20562 | Biosynth [biosynth.com]

- 2. This compound [drugfuture.com]

- 3. researchgate.net [researchgate.net]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. This compound Chloride | C12H14ClNO3 | CID 160908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. Cotarninium | C12H14NO3+ | CID 160909 - PubChem [pubchem.ncbi.nlm.nih.gov]

"spectroscopic analysis of Cotarnine (NMR, IR, Mass Spec)"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Cotarnine, a key derivative of the alkaloid Noscapine. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with generalized experimental protocols for these analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to its unique structural features. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J), which describe the interaction between neighboring protons, are given in Hertz (Hz).

Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-1 | 6.31 | s | - |

| H-4 | 5.41 | s | - |

| H-5α | 2.85–2.92 | m | - |

| H-5β | 2.41–2.47 | m | - |

| H-7α | 3.10–3.27 | m | - |

| H-7β | 2.75–2.80 | m | - |

| H-8 | 3.06 | td | J = 11.5, 4.2 |

| OCH₃ | 4.04 | s | - |

| O-CH₂-O | 5.88 | s | - |

| N-CH₃ | 2.37 | s | - |

Data sourced from CDCl₃ solvent.[1]

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the this compound molecule.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C-1 | 102.7 |

| C-1a | 122.5 |

| C-4 | 79.2 |

| C-4a | 129.0 |

| C-5 | 43.6 |

| C-7 | 41.1 |

| C-8 | 29.0 |

| C-8a | 134.2 |

| C-9 | 100.9 |

| C-10 | 149.1 |

| C-10a | 140.6 |

| OCH₃ | 59.8 |

| N-CH₃ | - |

| O-CH₂-O | - |

Data sourced from CDCl₃ solvent.[1]

Experimental Protocol for NMR Spectroscopy

The following provides a generalized methodology for obtaining NMR spectra of this compound.

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

-

Instrumentation: Utilize a high-field NMR spectrometer, such as a Bruker 300 MHz or 400 MHz instrument.[2]

-

Data Acquisition:

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected proton chemical shift range, and an appropriate relaxation delay.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans is generally required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of this compound shows characteristic absorption bands corresponding to its various functional groups.

Table 3: FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3082 | C-H stretch | Aromatic |

| 2953, 2870 | C-H stretch | Aliphatic (CH₂, CH₃) |

| 1617 | C=C stretch | Aromatic |

| 1477, 1445 | C-H bend | Aliphatic (CH₂, CH₃) |

| 1261 | C-O stretch | Aryl ether |

| 1091, 1036 | C-O stretch | Methylene dioxy ether |

| 982, 970, 932 | - | Fingerprint Region |

| 791 | C-H bend | Aromatic (out-of-plane) |

Data obtained using Attenuated Total Reflectance (ATR) sampling technique.[1]

Experimental Protocol for FTIR Spectroscopy

A common and convenient method for obtaining the IR spectrum of a solid sample like this compound is using an FTIR spectrometer with an ATR accessory.

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Apply pressure to the sample to ensure good contact with the crystal.

-

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹.

-

-

Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Mass Spectral Data

The mass spectrum of this compound provides its molecular weight and insights into its fragmentation. The molecular formula for this compound is C₁₂H₁₅NO₄, with a molecular weight of 237.25 g/mol .[3]

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for this compound

| Ion | Calculated m/z | Found m/z |

| [M-OH]⁺ | 220.0968 | 220.0967 |

Data obtained via Electrospray Ionization (ESI).[1]

The fragmentation of this compound often involves the loss of a hydroxyl group (OH) to form a stable cation with an m/z of 220.[1] Further fragmentation can occur, providing additional structural information.

Experimental Protocol for Mass Spectrometry

High-resolution mass spectrometry with a soft ionization technique like ESI is suitable for the analysis of this compound.

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent, such as methanol (B129727) or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Waters Micromass LCT Premier, which is a time-of-flight (TOF) instrument.[2]

-

Data Acquisition:

-

Introduce the sample solution into the ESI source via direct infusion or after separation by liquid chromatography (LC).

-

Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve stable and efficient ionization.

-

Acquire the mass spectrum over a suitable m/z range.

-

-

Data Analysis: Determine the accurate mass of the molecular ion and any significant fragment ions. Use the accurate mass measurement to confirm the elemental composition of the ions.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

Early Research on Cotarnine as a Styptic Agent: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical analysis of the early clinical and experimental research into cotarnine, an isoquinoline (B145761) alkaloid derived from the opium alkaloid narcotine, and its application as a systemic styptic and hemostatic agent. Marketed commercially as "Stypticin," this compound hydrochloride saw considerable use in the late 19th and early 20th centuries, particularly for the management of uterine hemorrhage. This whitepaper synthesizes data from historical medical literature, presenting quantitative clinical outcomes, detailing experimental protocols, and illustrating the proposed physiological mechanisms of action as understood by researchers of that era.

Introduction

In the late 1890s, this compound, prepared by the oxidation of narcotine, was introduced into clinical practice as a hemostatic agent. It was lauded for its purported ability to arrest hemorrhage, most notably in the field of gynecology. This document serves as a technical guide to the foundational research that established this compound's role as a styptic, focusing on the period from its introduction to the early 1920s.

Quantitative Clinical Data

Early clinical reports on this compound's efficacy were largely observational and based on case series. The following tables summarize the available quantitative data from these historical sources.

Table 1: Clinical Efficacy of this compound Hydrochloride ("Stypticin") in Uterine Hemorrhage

| Author and Year | Number of Cases | Conditions Treated | Dosage | Success Rate | Notes |

| H. Aron (1895) | 50 | Menorrhagia, Metrorrhagia | 0.05 g, 3-5 times daily | "Favorable results" in the majority of cases | Administered orally in capsules or as sugar-coated tablets. |

| Various Clinicians (reported by Merck) | 100+ | Uterine hemorrhage of various etiologies | 0.05 g per dose, up to 0.5 g daily | "Almost uniformly successful" | Also administered subcutaneously in urgent cases. |

| Dr. Boldt (reported in literature) | Not specified | Uterine hemorrhage | Not specified | "Good results" | Noted to be effective where hydrastis had failed. |

Table 2: Dosage and Administration of this compound Hydrochloride

| Route of Administration | Typical Single Dose | Maximum Daily Dose | Formulation |

| Oral | 0.05 g (3/4 grain) | 0.5 g (7.5 grains) | Sugar-coated tablets, gelatin capsules |

| Subcutaneous Injection | 0.1 g (1.5 grains) | Not specified | 10% aqueous solution |

Experimental Protocols

The early experimental work on this compound focused on elucidating its physiological action on the vascular and uterine systems. The methodologies, while rudimentary by modern standards, provided the basis for its clinical use.

Investigation of Vascular Effects

-

Objective: To determine the effect of this compound on blood vessels.

-

Methodology:

-

Frogs were pithed and the web of the foot was spread under a microscope for observation of blood vessel caliber.

-

A baseline measurement of the vessel diameter was taken.

-

A dilute solution of this compound hydrochloride was applied topically to the web.

-

Changes in the caliber of the arteries and veins were observed and recorded over time.

-

-

Findings: Researchers observed a distinct and prolonged contraction of the smaller arteries, leading to a reduction in blood flow to the capillaries. This vasoconstrictor effect was considered a key component of its styptic action.

Evaluation of Uterine Contraction

-

Objective: To assess the direct action of this compound on the uterine muscle.

-

Methodology:

-

Uteri were excised from recently sacrificed animals (rabbits and dogs were commonly used).

-

A strip of the uterine muscle was suspended in a bath of warmed, oxygenated Ringer's solution.

-

One end of the muscle strip was fixed, and the other was attached to a kymograph lever to record contractions.

-

After a baseline of rhythmic contractions was established, this compound hydrochloride was added to the bath in varying concentrations.

-

The resulting changes in the amplitude and frequency of uterine contractions were recorded.

-

-

Findings: this compound was found to induce tonic contractions of the uterine muscle. This action was believed to contribute significantly to its hemostatic effect in cases of uterine hemorrhage by constricting the uterine blood vessels.

Proposed Mechanism of Action (Early 20th Century Perspective)

Based on the clinical and experimental evidence available at the time, the styptic action of this compound was attributed to a dual mechanism:

-

Direct Vasoconstriction: this compound was believed to act directly on the smooth muscle of the peripheral blood vessels, causing them to contract. This would reduce the volume of blood flowing to the site of hemorrhage.

-

Uterine Muscle Contraction: In cases of uterine bleeding, this compound was thought to induce a tonic contraction of the myometrium. This muscular contraction would mechanically compress the bleeding vessels within the uterine wall, leading to hemostasis.

It is important to note that the researchers of this era did not have the tools to investigate receptor-level interactions or complex signaling pathways. Their understanding was based on observable physiological responses.

Visualizations

Experimental Workflow for Vascular Effects

Caption: Workflow for investigating the vascular effects of this compound.

Proposed Dual Mechanism of Styptic Action

Caption: Proposed dual mechanism of this compound's styptic effect.

Conclusion

The early research on this compound established it as a valuable therapeutic agent for the management of hemorrhage, particularly of uterine origin, in the late 19th and early 20th centuries. The understanding of its mechanism of action, centered on vasoconstriction and uterine muscle contraction, was derived from the experimental methods of the time. While lacking the molecular detail of modern pharmacology, this foundational work provides a valuable historical perspective on the development of hemostatic agents. Further research into the specific receptor interactions of this compound could provide insights into its observed physiological effects.

The Interplay of Cotarnine and Narcotine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the chemical and pharmacological relationship between cotarnine and its parent alkaloid, narcotine (also known as noscapine). Narcotine, a phthalideisoquinoline alkaloid found in the opium poppy, is a well-known antitussive agent with established anticancer properties. This compound, a key oxidative degradation product of narcotine, serves as a versatile synthetic intermediate and possesses its own distinct biological activities. This document details the chemical conversion of narcotine to this compound, presents a comparative analysis of their physicochemical and spectroscopic properties, and elucidates the known signaling pathways through which narcotine exerts its therapeutic effects. The information is intended to be a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Chemical Relationship: From Narcotine to this compound

This compound is chemically derived from narcotine through oxidative cleavage. This transformation is a cornerstone of their relationship and is a common synthetic route to obtain this compound.

Oxidative Degradation of Narcotine

The most prevalent method for the synthesis of this compound is the oxidative degradation of narcotine using dilute nitric acid.[1] This reaction cleaves the bond between the isoquinoline (B145761) and phthalide (B148349) moieties of the narcotine molecule.

Materials:

-

(S,R)-Noscapine (Narcotine)

-

Nitric acid (18% v/v aqueous solution)

-

Distilled water

-

Standard laboratory glassware (three-necked round-bottomed flask, reflux condenser, thermometer, etc.)

-

Magnetic stirrer and heating oil bath

-

Filtration apparatus (Büchner funnel, filter flask)

-

High-vacuum pump

Procedure:

-

An 18% (v/v) aqueous solution of nitric acid is prepared by diluting concentrated nitric acid with distilled water.

-

A 250-mL, three-necked round-bottomed flask is charged with 150 mL of the 18% nitric acid solution and equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a thermometer.

-

(S,R)-Noscapine (20 g, 48.4 mmol) is added to the stirred nitric acid solution at 25 °C.

-

The reaction mixture is heated to 50 °C in a pre-heated oil bath. The internal temperature should be monitored and maintained between 50-55 °C.

-

The reaction progress is monitored by observing color changes (yellow to brown to red and finally to yellow) and by thin-layer chromatography (TLC). The reaction is typically complete within 1.5 hours.

-

Upon completion, the reaction flask is cooled to 25 °C. A white precipitate will have formed within the yellow solution.

-

The crude product is collected by vacuum filtration using a Büchner funnel.

-

The collected yellow solid is washed with cold (0 °C) distilled water (4 x 5 mL) and then with additional water (4 x 10 mL).

-

The product is dried under high vacuum (1.8 mmHg) at 25 °C for 3 hours to yield this compound.

Yield: This protocol typically affords this compound in high purity (>99%) with a yield of approximately 87%.[1]

Data Presentation: Physicochemical and Spectroscopic Properties

The following tables summarize and compare the key quantitative data for narcotine and this compound.

Table 1: Physicochemical Properties

| Property | Narcotine | This compound |

| Molecular Formula | C₂₂H₂₃NO₇ | C₁₂H₁₅NO₄ |

| Molecular Weight | 413.43 g/mol | 237.25 g/mol |

| Appearance | White crystalline solid | Yellow microcrystalline solid |

| Melting Point | 176 °C | 132-133 °C (decomposes) |

| Solubility | Practically insoluble in water; soluble in chloroform, benzene, and hot ethanol (B145695). | Sparingly soluble in water; soluble in ethanol and chloroform. |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Narcotine Data | This compound Data |

| ¹H NMR (CDCl₃, δ in ppm) | 2.55 (s, 3H, N-CH₃), 3.90 (s, 3H, OCH₃), 4.05 (s, 3H, OCH₃), 5.50 (d, 1H), 5.90 (s, 2H, O-CH₂-O), 6.20-7.20 (m, 4H, Ar-H) | 2.45 (s, 3H, N-CH₃), 2.50-2.80 (m, 2H), 3.06 (td, 1H), 4.04 (s, 3H, OCH₃), 5.41 (s, 1H), 5.88 (s, 2H, O-CH₂-O), 6.31 (s, 1H) |

| ¹³C NMR (CDCl₃, δ in ppm) | 21.0, 45.8, 52.1, 56.5, 59.2, 68.9, 101.2, 108.9, 117.8, 118.5, 120.2, 128.5, 131.2, 140.8, 147.1, 147.8, 152.3, 167.5 | 29.0, 41.1, 43.6, 59.8, 79.2, 100.9, 102.7, 122.5, 129.0, 134.2, 140.6, 149.1 |

| Mass Spectrometry (HRMS-ESI) | [M+H]⁺ calc. 414.1553, found 414.1548 | [M-OH]⁺ calc. 220.0968, found 220.0967 |

| FTIR (cm⁻¹) | ~1765 (C=O, lactone), ~1260 (C-O-C), ~1040 (C-O-C) | ~3082, 2953, 2870, 1617, 1477, 1445, 1261, 1091, 1036, 982, 970, 932, 791 |

Mandatory Visualizations

Chemical Transformation and Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound from narcotine.

Signaling Pathways of Narcotine

Narcotine's anticancer activity is primarily attributed to its interaction with tubulin, leading to the disruption of microtubule dynamics and subsequent cell cycle arrest and apoptosis.[2][3] While the specific signaling pathways of this compound are less extensively studied, they are often considered in the context of its role as a derivative or metabolite of narcotine.

Caption: Simplified signaling pathway of narcotine leading to apoptosis.

Conclusion

The relationship between this compound and narcotine is a classic example of a parent compound and its key derivative, with the latter being accessible through a straightforward oxidative cleavage. While narcotine has well-documented pharmacological activities, particularly as an anticancer agent that modulates microtubule dynamics, this compound serves as a valuable synthon for the development of novel therapeutic agents. The data and protocols presented in this guide offer a comprehensive resource for researchers working with these important alkaloids, facilitating further exploration of their chemical and biological properties.

References

"biological activities of isoquinoline alkaloids like Cotarnine"

An In-depth Technical Guide to the Biological Activities of Cotarnine

Introduction to Isoquinoline (B145761) Alkaloids and this compound

Isoquinoline alkaloids are a vast and structurally diverse class of naturally occurring compounds, primarily found in plants from families such as Papaveraceae (poppy family), Berberidaceae, and Ranunculaceae.[1][2] These compounds are characterized by a core isoquinoline nucleus and are derived biosynthetically from the amino acid tyrosine.[2] They exhibit a wide array of pharmacological properties, including analgesic, sedative, antispasmodic, antimicrobial, and antitumor effects.[1][3]

This compound is a tetrahydroisoquinoline (THIQ) alkaloid.[4] It is a natural degradation product of noscapine (B1679977), a well-known phthalide (B148349) isoquinoline alkaloid isolated from the opium poppy (Papaver somniferum).[4][5] While noscapine has been traditionally used as a cough suppressant, its anticancer properties have garnered significant attention in recent decades.[4] this compound itself, historically used as a hemostatic agent, is now being investigated for its own biological activities, particularly as a scaffold for developing new therapeutic agents.[4][5][6] This guide provides a technical overview of the biological activities of this compound, with a focus on its anticancer potential, supported by quantitative data, experimental protocols, and mechanistic pathways.

Anticancer Activity of this compound

Recent research has highlighted the potential of this compound and its derivatives as anticancer agents, primarily stemming from their interaction with the microtubule network, a critical component of cell division.

Mechanism of Action: Microtubule Disruption

Similar to its parent compound noscapine, this compound's anticancer activity is linked to its ability to modulate microtubule dynamics.[4] Microtubules are essential for the formation of the mitotic spindle during cell division. By binding to tubulin, the protein subunit of microtubules, these compounds disrupt the delicate balance of microtubule polymerization and depolymerization.[4][5] This interference leads to an arrest of the cell cycle in the G2/M phase, preventing cancer cells from successfully completing mitosis and ultimately triggering programmed cell death, or apoptosis.[4][7]

References

- 1. Isoquinoline alkaloids - Wikipedia [en.wikipedia.org]

- 2. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 4. Design, Synthesis, and Functional Studies on Noscapine and this compound Amino Acid Derivatives as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural elucidation of cotarnine, an isoquinoline (B145761) alkaloid derived from the oxidative degradation of noscapine (B1679977). This document details the key analytical techniques, experimental protocols, and spectroscopic data essential for the characterization of this compound and its related compounds.

Introduction

This compound (C₁₂H₁₅NO₄, Molar Mass: 237.25 g/mol ) is a significant isoquinoline alkaloid that has garnered interest for its hemostatic properties and as a key intermediate in the synthesis of various pharmaceutical agents.[1][2] It is primarily obtained through the oxidative cleavage of noscapine, a phthalideisoquinoline alkaloid found in the opium poppy.[3][4] The structural verification of this compound is paramount for its application in research and drug development, necessitating a combination of modern spectroscopic and crystallographic techniques. This guide will systematically present the data and methodologies required for the unambiguous structural determination of this compound.

Synthesis of this compound from Noscapine

The most common method for the preparation of this compound is through the oxidative degradation of noscapine using nitric acid.[3] This process involves the cleavage of the C-C bond between the isoquinoline and phthalide (B148349) moieties of the noscapine molecule.[4]

Experimental Protocol: Oxidative Degradation of Noscapine

This protocol is adapted from a verified organic synthesis procedure.[1]

Materials:

-

(S,R)-Noscapine

-

Nitric Acid (18% v/v in H₂O)

-

Potassium Hydroxide (40% w/v aqueous solution)

-

Distilled water

-

Round-bottomed flask (250-mL, three-necked)

-

Magnetic stir bar

-

Reflux condenser

-

Thermometer

-

Heating mantle

-

Büchner funnel and filter flask

Procedure:

-

A 250-mL, three-necked round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and a thermometer is charged with 150 mL of 18% (v/v) nitric acid in water.

-

Stirring is commenced, and 20 g (48.4 mmol) of (S,R)-Noscapine is added to the flask in a single portion at room temperature (25 °C).

-

The flask is then heated in an oil bath to 50 °C. The internal temperature should be monitored and maintained.

-

The reaction mixture will undergo a series of color changes (yellow to brown, then to red, and finally back to yellow). The reaction is monitored by Thin Layer Chromatography (TLC) and is typically complete after 1.5 hours.

-

Upon completion, the reaction flask is cooled to room temperature. A yellow solution with a white precipitate should be observed.

-

The reaction mixture is slowly and carefully poured into a beaker containing a stirred 40% aqueous solution of potassium hydroxide, cooled in an ice bath, until the solution becomes alkaline (pH > 10). A yellow precipitate of this compound will form.

-

The precipitate is collected by vacuum filtration using a Büchner funnel.

-

The crude yellow solid is washed with four 5 mL portions of cold (0 °C) distilled water, followed by four 10 mL portions of water.

-

The resulting yellow microcrystalline product is dried under high vacuum (1.8 mmHg) at 25 °C for 3 hours to afford pure this compound.

Synthesis Workflow

Spectroscopic and Spectrometric Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The following sections present the key data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are employed.

Table 1: ¹H and ¹³C NMR Spectral Data for this compound

| Atom No. | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 1 | - | 145.6 |

| 3 | - | 114.8 |

| 4 | - | 143.0 |

| 4a | - | 127.4 |

| 5 | 4.65 (s) | 91.6 |

| 6 | 2.43 (s, N-CH₃) | 42.9 |

| 7 | 2.51-2.62 (m) | 47.0 |

| 8 | 3.02 (d, J=18.5 Hz), 3.18 (dd, J=5.4, 2.8 Hz) | 59.4 |

| 8a | - | 126.5 |

| OCH₃ | 3.91 (s) | 57.0 |

| O-CH₂-O | - | 101.2 |

Note: Specific proton and carbon assignments can vary slightly based on the solvent and reference used. The data presented is a representative compilation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural identification. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragment ions.

Table 2: Key Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment | Formula |

| 237 | [M]⁺ | C₁₂H₁₅NO₄⁺ |

| 220 | [M - OH]⁺ | C₁₂H₁₄NO₃⁺ |

| 192 | [M - OH - CO]⁺ or [M - H₂O - C₂H₄]⁺ | C₁₁H₁₂NO₂⁺ |

| 178 | [C₁₀H₁₂NO₂]⁺ | C₁₀H₁₂NO₂⁺ |

| 165 | [C₉H₁₁NO₂]⁺ | C₉H₁₁NO₂⁺ |

The fragmentation of this compound is analogous to that of related compounds like hydrothis compound (B1197335) and methylhydrothis compound.[5] The fragmentation pathway often involves the loss of the hydroxyl group, followed by further fragmentation of the isoquinoline ring system.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 3: FT-IR and UV-Vis Spectral Data for this compound

| Technique | Solvent/Matrix | Absorption | Assignment |

| FT-IR | KBr | ~3400 cm⁻¹ | O-H stretch (hydroxyl group) |

| ~2900-3000 cm⁻¹ | C-H stretch (aliphatic and aromatic) | ||

| ~1600, 1480 cm⁻¹ | C=C stretch (aromatic ring) | ||

| ~1250, 1040 cm⁻¹ | C-O stretch (ether and methylenedioxy) | ||

| UV-Vis | Methanol (B129727) | λ_max ~235 nm, 290 nm | π → π* transitions of the aromatic system |

Experimental Protocols for Structural Analysis

Detailed experimental protocols are crucial for obtaining reliable and reproducible data for structural elucidation.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher

-

Pulse Program: Standard single-pulse (zg30)

-

Acquisition Time: ~2-4 seconds

-

Relaxation Delay (d1): 1-5 seconds

-

Number of Scans (ns): 8-16

-

Spectral Width: 0-12 ppm

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher

-

Pulse Program: Proton-decoupled single-pulse (zgdc30)

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay (d1): 2-5 seconds

-

Number of Scans (ns): 1024 or more, depending on sample concentration.

Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of the this compound sample (approx. 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

Instrument Parameters (Electron Ionization - GC-MS):

-

Ionization Mode: Electron Impact (EI)

-

Ionization Energy: 70 eV

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Scan Range: m/z 50-500

-